molecular formula C12H12B2O4 B1270769 4,4'-Biphenyldiboronic acid CAS No. 4151-80-8

4,4'-Biphenyldiboronic acid

Cat. No. B1270769
CAS RN: 4151-80-8
M. Wt: 241.8 g/mol
InChI Key: SLHKDOGTVUCXKX-UHFFFAOYSA-N
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Description

4,4’-Biphenyldiboronic acid is a white to light yellow crystal powder . It is used in the preparation of cycloparaphenylenes through Suzuki coupling . It is also employed in the synthesis of 1,3,2-diazaboroine derivatives, which are useful for organic thin-film transistor applications .


Synthesis Analysis

4,4’-Biphenyldiboronic acid is used in the synthesis of cycloparaphenylenes via Suzuki coupling . It is also involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles .


Molecular Structure Analysis

The molecular formula of 4,4’-Biphenyldiboronic acid is C12H12B2O4 . Its molecular weight is 241.84 g/mol . The structure consists of two benzene rings linked together by a C-C bond .


Chemical Reactions Analysis

4,4’-Biphenyldiboronic acid is a reactant involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles . It is also used in the synthesis of cycloparaphenylenes via Suzuki coupling . Additionally, it is employed in the synthesis of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications .


Physical And Chemical Properties Analysis

4,4’-Biphenyldiboronic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 505.9±60.0 °C at 760 mmHg . The compound has a molar refractivity of 64.5±0.4 cm3 . It has 4 H bond acceptors and 4 H bond donors .

Scientific Research Applications

Catalysts

4,4’-Biphenyldiboronic acid is a versatile chemical compound used in scientific research and it exhibits high perplexity due to its complex structure . This makes it suitable for use as a catalyst in various chemical reactions .

Molecular Sensors

The complex structure of 4,4’-Biphenyldiboronic acid also enables its application in the development of molecular sensors . These sensors can be used to detect specific molecules or ions, providing valuable information in various fields such as environmental monitoring, medical diagnostics, and industrial process control .

Drug Delivery Systems

4,4’-Biphenyldiboronic acid can be used in the development of drug delivery systems . Its unique properties allow it to interact with certain biological molecules, enabling it to carry and release drugs at specific locations in the body .

Organic Field-Effect Transistors

4,4’-Biphenyldiboronic acid is involved in the synthesis of organic semiconductors containing diazaboroles . These semiconductors are used in organic field-effect transistors, which are key components in organic electronics .

Synthesis of Cycloparaphenylenes

4,4’-Biphenyldiboronic acid is used in the preparation of cycloparaphenylenes through Suzuki coupling . Cycloparaphenylenes are a class of compounds that have potential applications in nanotechnology and materials science .

Organic Thin-Film Transistor Applications

4,4’-Biphenyldiboronic acid is employed in the synthesis of 1,3,2-diazaboroine derivatives . These derivatives are useful for organic thin-film transistor applications .

Glucose Detection

A novel potentiometric sensor for D-glucose (Glu) uses 4,4’-biphenyldiboronic acid as a receptor . The diboronic acid condenses with Glu via its two cis-diol units to form cyclic or linear oligomeric polyanions . This sensor is promising for detection of Glu in real-world applications .

Safety And Hazards

4,4’-Biphenyldiboronic acid is classified as a combustible solid . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

[4-(4-boronophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12B2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHKDOGTVUCXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370390
Record name 4,4'-BIPHENYLDIBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Biphenyldiboronic acid

CAS RN

4151-80-8
Record name 4,4'-Biphenyldiboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-BIPHENYLDIBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Biphenyldiboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-BIPHENYLDIBORONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
R Dreos, L Randaccio, P Siega, C Tavagnacco… - Inorganica Chimica …, 2010 - Elsevier
We described the guest-induced synthesis of a rectangular host derived from methylaquacobaloxime CH 3 Co(dmgH) 2 H 2 O and 4,4′-biphenyldiboronic acid containing 4,4′-…
Number of citations: 17 www.sciencedirect.com
M Guadalupe Vasquez‐Ríos… - … A European Journal, 2022 - Wiley Online Library
Cocrystallizations of diboronic acids [1,3‐benzenediboronic acid (1,3‐bdba), 1,4‐benzenediboronic acid (1,4‐bdba) and 4,4’‐biphenyldiboronic acid (4,4’‐bphdba)] and bipyridines [1,2…
L Hou, G Tang, H Huang, S Yin, B Long, A Ali… - Journal of Materials …, 2022 - pubs.rsc.org
Organic polymer materials, a promising type of photocatalyst, are still restricted by insufficient and poorly distributed active sites. Herein, a series of ultrathin organic polymers with boron …
Number of citations: 11 pubs.rsc.org
A Ali, SP Nagumantri, T Rakshit… - … Chemistry and Physics, 2021 - Wiley Online Library
On‐demand cargo/drug release from hydrogel under physiological conditions is a significant challenge for advanced therapeutics. Specifically, smart hydrogels capable of the glucose‐…
Number of citations: 8 onlinelibrary.wiley.com
L Li, Y Li, W Qin, Y Qian - Analytical Methods, 2020 - pubs.rsc.org
A novel potentiometric sensor for D-glucose (Glu) using 4,4′-biphenyldiboronic acid as a receptor and polyion (poly-N-(3-aminopropyl)methacrylamide, PAPMA) as an indicator is …
Number of citations: 3 pubs.rsc.org
S Akine, D Kusama, Y Takatsuki, T Nabeshima - Tetrahedron letters, 2015 - Elsevier
New tetrasubstituted pentiptycenequinone derivatives 1 and 2 having two sets of diol moieties in a syn orientation were synthesized from the corresponding 2,3-disubstituted …
Number of citations: 14 www.sciencedirect.com
TT Duncan, RG Weiss - Colloid and Polymer Science, 2018 - Springer
Organogels composed of 40% hydrolyzed poly(vinyl acetate) (40PVAc) and three arylboronic acids have been formed and characterized in several liquids to gain insights into the role …
Number of citations: 8 link.springer.com
RS Wright, TK Vinod - Tetrahedron letters, 2003 - Elsevier
Treatment of 4,4-biphenyldiboronic acid with suitably substituted iodo-m-terphenyls provide easy access to the precursors for the synthesis of two rigid m-terphenyl derivatives bearing, …
Number of citations: 35 www.sciencedirect.com
Y Yuan, F Sun, H Ren, X Jing, W Wang, H Ma… - Journal of Materials …, 2011 - pubs.rsc.org
Tetrakis(4-bromophenyl)methane (TBPM) as a tetrahedral unit and a diboronic acid as a linker were selected to couple the phenyl rings into a porous aromatic framework, PAF-11. PAF-…
Number of citations: 160 pubs.rsc.org
Y Yuan, Z Yan, H Ren, Q Liu, G Zhu, F Sun - Acta Chimica Sinica, 2012 - sioc-journal.cn
A novel series of germanium centered porous aromatic frameworks (Ge-PAFs) based on tetrakis (4-bromophenyl) germane as building units and 1, 4-benzenediboronic acid or 4, 4'-…
Number of citations: 21 sioc-journal.cn

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